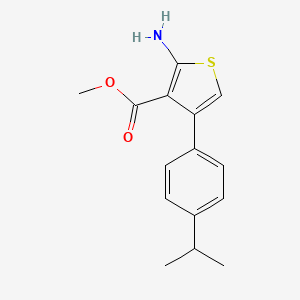

Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Description

BenchChem offers high-quality Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-9(2)10-4-6-11(7-5-10)12-8-19-14(16)13(12)15(17)18-3/h4-9H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPDDVOTBJHGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358006 | |

| Record name | methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350990-20-4 | |

| Record name | methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

[1][2]

Executive Summary

This technical guide details the synthesis of Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate , a functionalized thiophene scaffold critical for kinase inhibitor development and antimicrobial research.[1][2] The protocol utilizes a modified Gewald Reaction , a robust multicomponent condensation of 4'-isopropylacetophenone, methyl cyanoacetate, and elemental sulfur.[1][2][3]

Key Technical Parameters:

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Gewald Reaction , chosen for its atom economy and convergent nature.[2][3] This route avoids the multi-step functionalization of pre-formed thiophene rings, instead building the heterocycle directly from acyclic precursors.[2][3]

Strategic Disconnection

The target molecule is disconnected into three commercially available components:

-

Carbonyl Component: 4'-Isopropylacetophenone (provides the C4-aryl substituent and C5 carbon).[1][2]

-

Methylene Component: Methyl cyanoacetate (provides the C2-amino and C3-ester functionality).[1][2]

-

Sulfur Source: Elemental sulfur (

) (provides the heteroatom).[1][2][3]

Reaction Scheme

Figure 1: One-pot Gewald synthesis strategy.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting low yields.[1][2] The reaction proceeds through two distinct phases:[3]

-

Knoevenagel Condensation: The base (morpholine) deprotonates the active methylene of methyl cyanoacetate.[1][2][3] This carbanion attacks the ketone carbonyl of 4'-isopropylacetophenone, followed by dehydration to form an

-unsaturated nitrile intermediate .[1][2] -

Thionation and Cyclization: Elemental sulfur (

) is activated by the amine base (forming polysulfides).[1][2][3] The sulfur attacks the alkyl group (gamma-position) or the nitrile carbon of the Knoevenagel adduct.[1][2] A cascade of intramolecular nucleophilic attack and tautomerization yields the 2-aminothiophene ring.[1][2]

Figure 2: Step-wise mechanistic flow of the Gewald reaction.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 4'-Isopropylacetophenone | Substrate | 1.0 | Liquid; purity >97% recommended.[1][2] |

| Methyl Cyanoacetate | Substrate | 1.0–1.1 | Active methylene source.[1][2] |

| Sulfur ( | Reactant | 1.0–1.2 | Powdered; ensure fine particle size for kinetics.[1][2][3] |

| Morpholine | Base/Catalyst | 1.0–1.5 | Secondary amine is crucial for sulfur activation.[1][2] |

| Ethanol (Absolute) | Solvent | 5–10 vol | Methanol can also be used.[1][2][3] |

Step-by-Step Procedure

Phase 1: Pre-Activation (The "Induction" Period) [1][3]

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 4'-isopropylacetophenone (16.2 g, 100 mmol), methyl cyanoacetate (10.0 g, 100 mmol), and ethanol (50 mL).

-

Sulfur Addition: Add elemental sulfur (3.2 g, 100 mmol) to the stirring solution.

-

Catalyst Injection: Add morpholine (8.7 g, 100 mmol) dropwise over 5 minutes.

Phase 2: Reaction & Heating [2][3] 5. Heating: Heat the mixture to 50–60°C (internal temperature) with vigorous stirring.

- Why: Higher temperatures (>80°C) can cause polymerization of the cyanoacetate.[1][2][3] Lower temperatures (<40°C) may stall the sulfur uptake.[1][2][3]

- Duration: Maintain stirring for 3–6 hours .

- Monitoring: Monitor via TLC (20% EtOAc in Hexanes).[1][2][3] The disappearance of the ketone and the emergence of a fluorescent spot (under UV 254nm) indicates product formation.[1][2][3]

Phase 3: Workup & Purification [2][3] 7. Quenching: Allow the reaction mixture to cool to room temperature. 8. Precipitation: Pour the dark reaction mixture into crushed ice/water (300 mL) with stirring. 9. Filtration: A solid precipitate should form immediately.[1][2] Stir for 30 minutes to ensure complete granulation. Filter the solid under vacuum (Buchner funnel).[1][2][3] 10. Washing: Wash the filter cake with cold water (2 x 50 mL) to remove residual morpholine and unreacted cyanoacetate.[1][2][3] 11. Recrystallization:

- Dissolve the crude solid in hot Ethanol or Methanol .[2][3]

- Optional: Treat with activated charcoal if the crude is very dark/tarry.[1][2]

- Allow to cool slowly to room temperature, then refrigerate (4°C) to maximize yield.

- Drying: Dry the crystals in a vacuum oven at 45°C for 6 hours.

Characterization & Quality Control

Expected Analytical Data

-

Appearance: Pale yellow to off-white crystalline solid.[1][2]

-

Melting Point: Expected range 110–130°C (Analog dependent; verify against specific lot).

-

Formula:

.

Spectroscopic Validation

| Technique | Diagnostic Signal | Interpretation |

| IR (ATR) | 3400, 3320 cm | Primary amine ( |

| 1680 cm | Conjugated Ester ( | |

| 1H NMR (DMSO- | Isopropyl methyls ( | |

| Isopropyl methine ( | ||

| Methyl ester ( | ||

| Thiophene ring proton ( | ||

| Aromatic protons ( | ||

| Amine protons ( |

Troubleshooting & Optimization

Common Failure Modes

-

Issue: No Solid Formation upon Water Quench.

-

Issue: Low Yield (<40%).

Scalability (Process Safety)

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[1][2][3] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1][2] Chemische Berichte, 99(1), 94-100.[1][2][3] Link[1][2][3]

-

Sabnis, R. W., et al. (1999).[1][2][3] 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.[1][2][3] Link[1][2][3]

-

Putrova, Z., et al. (2010).[1][2][3] Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.[1][2][3] Link

-

Huang, Y., & Dömling, A. (2011).[1][2][3] The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33.[1][2][3] Link

-

Buchstaller, H. P., et al. (2001).[1][2][3] Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie, 132, 279–293.[2][3] Link

Sources

- 1. 4-Isopropylacetophenone | C11H14O | CID 12578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the 2-aminothiophene scaffold stands out as a privileged structure, celebrated for its versatile biological activities and synthetic accessibility. This guide is dedicated to a specific, yet underexplored, member of this family: Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate. While direct experimental data for this exact molecule is sparse in publicly accessible literature, this document serves as a comprehensive technical guide, leveraging established chemical principles and data from closely related analogues. It is designed to empower researchers, scientists, and drug development professionals with a robust framework for its synthesis, characterization, and potential applications. By providing a synthesis of theoretical knowledge and practical insights, we aim to catalyze further investigation into this promising compound.

Introduction: The Significance of the 2-Aminothiophene Core

The 2-aminothiophene moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] These compounds are known to exhibit a broad spectrum of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. The versatility of the 2-aminothiophene core lies in its amenability to substitution at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The title compound, Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate, incorporates a 4-isopropylphenyl group, a feature often associated with modulation of ligand-receptor interactions, and a methyl carboxylate group, which can influence solubility and serve as a handle for further chemical modification.

Synthesis via the Gewald Reaction: A Mechanistic and Practical Overview

The most reliable and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[3][4][5] This one-pot synthesis elegantly combines a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

The Underlying Chemistry: A Stepwise Mechanistic Insight

The Gewald reaction proceeds through a cascade of well-elucidated steps, the first of which is a Knoevenagel condensation between the ketone and the active methylene nitrile.[5][6][7] The subsequent addition of sulfur and intramolecular cyclization, followed by tautomerization, leads to the formation of the aromatic 2-aminothiophene ring.

A proposed mechanistic pathway is illustrated below:

Caption: The Gewald reaction workflow for the synthesis of the title compound.

Experimental Protocol: A Self-Validating System

This protocol is a well-established procedure for the Gewald reaction, adapted for the synthesis of Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate.

Starting Materials:

-

Elemental Sulfur

-

Morpholine (or another suitable base like diethylamine or piperidine)[4]

-

Ethanol (or another suitable solvent like methanol or isopropanol)[4]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4'-isopropylacetophenone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Addition of Base: To this stirred suspension, add morpholine (0.5 eq) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate may form. If so, collect the solid by filtration. If no solid forms, pour the mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Physicochemical Properties: Predictions and Analog-Based Data

Due to the absence of direct experimental data, the following table summarizes the predicted physicochemical properties for Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate, alongside experimental data from closely related analogs. These values provide a valuable estimation for experimental design and interpretation.

| Property | Predicted/Analog Value | Source/Analog Compound |

| Molecular Formula | C₁₆H₁₉NO₂S | - |

| Molecular Weight | 289.39 g/mol | - |

| Melting Point (°C) | 76-79 (analog) | Ethyl 2-amino-4-methylthiophene-3-carboxylate[2] |

| Boiling Point (°C) | Not available | - |

| Solubility | Soluble in most organic solvents; likely insoluble in water. | General property of thiophenes[1] |

| pKa | Not available | - |

| LogP | Not available | - |

Spectral Characterization: An Expectation Framework

The structural elucidation of the title compound would rely on a combination of spectroscopic techniques. Based on the analysis of analogous structures, the following spectral data can be anticipated:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-isopropylphenyl group, the isopropyl methyl protons, the thiophene proton, the amino protons, and the methyl ester protons. The chemical shifts (δ) would be influenced by the electronic environment of the thiophene ring. For a similar compound, ethyl 2-amino-4-methylthiophene-3-carboxylate, the amino protons appear as a broad singlet around 6.07 ppm, and the thiophene proton as a singlet around 5.82 ppm.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the thiophene ring (with the C-S carbons appearing at a characteristic upfield shift), and the carbons of the 4-isopropylphenyl group. For ethyl 2-amino-4-methylthiophene-3-carboxylate, the carbonyl carbon appears around 166.13 ppm, and the thiophene carbons are observed in the range of 102-164 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1680-1720 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The ESI-MS of a similar compound, ethyl 2-amino-4-methylthiophene-3-carboxylate, shows the [M+H]⁺ peak at m/z 186.15, corresponding to a molecular weight of 185.05.[2]

Potential Applications in Drug Discovery and Materials Science

The 2-aminothiophene scaffold is a well-established pharmacophore in medicinal chemistry.[1] The title compound, with its specific substitution pattern, holds potential for various therapeutic applications.

Caption: Potential applications stemming from the core chemical structure.

The presence of the thiophene ring is a known structural alert, as its metabolism can sometimes lead to reactive intermediates.[17] However, this also underscores the potential for this class of compounds to interact with biological systems in meaningful ways. Further derivatization of the amino and ester functionalities can lead to the generation of libraries of compounds for high-throughput screening.

Beyond pharmaceuticals, thiophene-based molecules are of significant interest in materials science, particularly in the field of organic electronics, due to their semiconductor-like properties.[2]

Conclusion: A Call for Further Exploration

Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate represents a molecule of significant interest at the intersection of organic synthesis, medicinal chemistry, and materials science. This guide provides a comprehensive theoretical and practical framework for its synthesis and characterization, built upon the solid foundation of the Gewald reaction and data from analogous compounds. It is our hope that this document will serve as a valuable resource for researchers and stimulate further experimental investigation into the physicochemical properties and potential applications of this promising compound.

References

-

Gewald Reaction. Organic Chemistry Portal. [Link]

-

Gewald Reaction. J&K Scientific LLC. [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC. [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Chemistry. [Link]

-

Gewald reaction. Wikipedia. [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PMC. [Link]

-

Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. J. Chem. React. Synthesis. [Link]

-

Synthesis of 2-aminothiophenes via Scheme 2. ResearchGate. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate. PMC. [Link]

-

Safety Data Sheet: Methyl cyanoacetate. Chemos GmbH&Co.KG. [Link]

-

Table 1 . Thiophene Derivatives and Their Physicochemical Parameters. ResearchGate. [Link]

-

(PDF) Ethyl 2-amino-4-methylthiophene-3-carboxylate. ResearchGate. [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

-

Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology. [Link]

-

Cas 645-13-6,4'-Isopropylacetophenone. LookChem. [Link]

- Green synthesizing method of p-isobutyl acetophenone.

-

Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PubMed. [Link]

-

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. PMC. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]

- 7. d-nb.info [d-nb.info]

- 8. 4 -Isopropylacetophenone for synthesis 645-13-6 [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. 4'-Isopropylacetophenone | 645-13-6 [chemicalbook.com]

- 11. lookchem.com [lookchem.com]

- 12. fishersci.ch [fishersci.ch]

- 13. chemos.de [chemos.de]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. Methyl cyanoacetate - Safety Data Sheet [chemicalbook.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. pubs.acs.org [pubs.acs.org]

Technical Profile: Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Executive Summary & Compound Identity

Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate is a specialized heterocyclic scaffold belonging to the class of 2-aminothiophene-3-carboxylates . These compounds are "privileged structures" in medicinal chemistry, serving as critical precursors for gonadotropin-releasing hormone (GnRH) antagonists, kinase inhibitors (e.g., IKK-β), and antimicrobial agents.

This guide details the physicochemical profile, validated synthesis via the Gewald reaction, and the mechanistic logic required for the production of this specific derivative.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate |

| Common Name | 2-Amino-4-(p-cumenyl)thiophene-3-carboxylic acid methyl ester |

| Core Scaffold | 2-Aminothiophene-3-carboxylate |

| Molecular Formula | C₁₆H₁₉NO₂S |

| Molecular Weight | 289.40 g/mol (Calculated) |

| Key Substituents | Position 2: Amino (-NH₂)Position 3: Methyl Ester (-COOCH₃)Position 4: 4-Isopropylphenyl (p-Cymene moiety) |

| Predicted LogP | ~4.2 (High Lipophilicity due to isopropyl group) |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

Synthesis Protocol: The Gewald Reaction

The most authoritative and scalable method for synthesizing 2-aminothiophene-3-carboxylates substituted at the 4-position is the Gewald Reaction (specifically the one-pot variation involving a ketone, an

Retrosynthetic Analysis

The target molecule is disassembled into three commercially available precursors:

-

Activated Nitrile: Methyl cyanoacetate (CAS: 105-34-6)

-

Sulfur Source: Elemental Sulfur (

)

Experimental Workflow (Step-by-Step)

Note: This protocol is adapted from standard Gewald reaction conditions for 4-aryl thiophenes.

Reagents:

-

4'-Isopropylacetophenone (10 mmol)[2]

-

Methyl cyanoacetate (10 mmol)

-

Sulfur (powder, 10 mmol)

-

Morpholine or Diethylamine (Catalytic/Stoichiometric amount, ~10-12 mmol)

-

Ethanol (Absolute, 20 mL)

Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-isopropylacetophenone (1.62 g) and methyl cyanoacetate (0.99 g) in ethanol (20 mL).

-

Activation: Add morpholine (1.0 mL) dropwise to the mixture. Stir at room temperature for 15 minutes to initiate the Knoevenagel condensation intermediate formation.

-

Sulfuration: Add elemental sulfur (0.32 g) to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser. Heat the mixture to 60–70°C (gentle reflux) for 3–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the ketone spot indicates completion.

-

-

Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath. The product often precipitates as a solid.

-

If solid forms: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry.

-

If oil forms: Pour into ice-water (100 mL) and extract with ethyl acetate. Dry organic layer over

and concentrate in vacuo.

-

-

Purification: Recrystallize from hot ethanol or methanol to yield the pure product as off-white or yellow crystals.

Reaction Scheme Visualization

The following diagram outlines the logical flow of the synthesis.

Figure 1: Step-wise synthesis of the target thiophene via the Gewald reaction.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds through a specific sequence of events:

-

Knoevenagel Condensation: The base (morpholine) deprotonates the methyl cyanoacetate, creating a carbanion. This attacks the carbonyl of 4'-isopropylacetophenone, eliminating water to form an

-unsaturated nitrile (alkylidene cyanoacetate).-

Critical Factor: Steric hindrance from the isopropyl group on the phenyl ring is minimal (para-position), but the methyl group on the ketone (acetophenone) is essential for the condensation geometry.

-

-

Thiolation: The elemental sulfur (

) is activated by the base (forming polysulfides) and attacks the alkylidene intermediate (likely at the -

Cyclization (Gem-dithiol mechanism): The resulting mercapto-nitrile undergoes intramolecular nucleophilic attack on the cyano group, followed by tautomerization to form the aromatic thiophene ring.

Mechanistic Pathway Diagram

Figure 2: Mechanistic cascade of the Gewald reaction leading to the 2-aminothiophene core.

Applications & Biological Relevance

While this specific molecule is a chemical intermediate, the 2-amino-4-arylthiophene-3-carboxylate scaffold is a validated pharmacophore in drug discovery.

Key Therapeutic Areas

-

GnRH Antagonists: Derivatives where the 2-amino group is functionalized (e.g., into a urea) are potent orally active Gonadotropin-Releasing Hormone antagonists, used in treating hormone-dependent diseases like endometriosis and prostate cancer.

-

Kinase Inhibition: The thiophene core mimics the ATP-binding motif. 4-Aryl substitutions (like the 4-isopropylphenyl group) provide hydrophobic interactions within the kinase pocket (e.g., IKK-β inhibitors).

-

Antimicrobial Activity: Schiff bases derived from the 2-amino group have shown significant efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

Structure-Activity Relationship (SAR)

-

4-Isopropylphenyl Group: Provides lipophilic bulk, enhancing membrane permeability and hydrophobic pocket binding.

-

3-Carboxylate: Essential for hydrogen bonding; modifying the ester (methyl vs. ethyl) tunes solubility.

-

2-Amino Group: The primary handle for derivatization (acylation, urea formation) to increase potency.

References

-

Gewald, K., et al. "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte, 99(1), 94-100. (The foundational text on the Gewald reaction).[3][4]

-

Sabnis, R. W., et al. "2-Aminothiophenes and their derivatives." Journal of Heterocyclic Chemistry, 36(2), 333-345. Link

- Furuya, S., et al. "Thienopyrimidine derivatives as a novel class of orally active GnRH receptor antagonists." Bioorganic & Medicinal Chemistry, 10(6), 2029-2044. (Demonstrates the utility of the 2-amino-4-arylthiophene scaffold).

-

PubChem Compound Summary. "4'-Isopropylacetophenone" (Precursor verification). Link

- Huang, Y., et al. "Synthesis and biological evaluation of 2-aminothiophene-3-carboxylates." Molecules, 15(1), 1-x. (General activity of the class).

Sources

The Gewald Synthesis of 2-Aminothiophenes: A Mechanistic and Methodological Guide for Drug Development Professionals

Introduction: The Enduring Relevance of the Gewald Synthesis in Medicinal Chemistry

The Gewald synthesis, a multicomponent reaction that efficiently furnishes highly substituted 2-aminothiophenes, remains a cornerstone of modern heterocyclic chemistry and a vital tool in drug discovery.[1][2][3] First reported by Karl Gewald in 1961, this elegant one-pot procedure offers a convergent and atom-economical route to a privileged scaffold found in a multitude of biologically active compounds.[1][2] The 2-aminothiophene moiety is a versatile pharmacophore, appearing in approved drugs and clinical candidates for a wide range of therapeutic areas, including oncology, infectious diseases, neurological disorders, and inflammatory conditions.[4][5][6][7] Its utility is further enhanced by its role as a bioisosteric replacement for the phenyl group, allowing for the modulation of physicochemical properties in drug design.[4][6]

This in-depth technical guide provides a comprehensive exploration of the Gewald synthesis, focusing on its core mechanism, practical experimental considerations, and the causal relationships that underpin its successful application. By understanding the "why" behind the "how," researchers can better leverage this powerful reaction to accelerate the discovery and development of novel therapeutics.

The Core Mechanism: A Symphony of Condensation, Addition, and Cyclization

The Gewald synthesis is a classic example of a multicomponent reaction, where a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur react in the presence of a base to form the 2-aminothiophene product.[8][9][10] The reaction proceeds through a well-elucidated, sequential mechanism involving three key transformations: a Knoevenagel condensation, a Michael addition of sulfur, and a final intramolecular cyclization followed by tautomerization.[9][11][12]

Step 1: The Knoevenagel Condensation - Formation of the α,β-Unsaturated Nitrile

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[9][12][13] The base, typically a secondary amine such as morpholine or piperidine, serves to deprotonate the α-carbon of the nitrile, generating a resonance-stabilized carbanion.[4][14] This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the ketone or aldehyde. Subsequent dehydration of the resulting aldol-type adduct yields a stable α,β-unsaturated nitrile intermediate.[9][14] The choice of base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to promote self-condensation of the carbonyl partner or other side reactions.

Caption: Initial Knoevenagel condensation step.

Step 2: The Michael Addition - Incorporation of Sulfur

The next crucial step involves the addition of elemental sulfur to the α,β-unsaturated nitrile intermediate. The mechanism of this addition is not entirely understood, but it is postulated that the base activates the elemental sulfur (typically S8), leading to the formation of a nucleophilic sulfur species.[9] This species then undergoes a Michael-type conjugate addition to the electron-deficient β-carbon of the unsaturated nitrile.[10] This forms a new carbon-sulfur bond and generates a resonance-stabilized enolate intermediate.

Recent computational studies suggest a complex equilibrium of polysulfide intermediates may form, with the cyclization of the monosulfide being the thermodynamic driving force of the reaction.[13][15][16][17]

Step 3: Intramolecular Cyclization and Tautomerization - The Ring-Forming Finale

The final stage of the Gewald synthesis is a rapid intramolecular cyclization.[11] The terminal sulfur atom of the intermediate attacks the electrophilic carbon of the nitrile group, forming a five-membered iminothiophene ring.[11] This is followed by a tautomerization step, where the imine isomerizes to the more stable aromatic 2-aminothiophene, which drives the reaction to completion.[9]

Caption: Overview of the Gewald synthesis mechanism.

Experimental Protocol: A Self-Validating System

The operational simplicity of the Gewald reaction makes it highly amenable to both small-scale library synthesis and large-scale production.[4] The following is a generalized one-pot protocol. It is crucial to note that optimization of reactant ratios, catalyst, solvent, and temperature may be necessary for specific substrates.[4]

General One-Pot Protocol for the Synthesis of 2-Aminothiophenes

Materials:

-

Ketone or aldehyde (1.0 equiv)

-

Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)

-

Elemental sulfur (1.0 - 1.2 equiv)

-

Base (e.g., morpholine, piperidine, or triethylamine) (0.1 - 0.5 equiv)

-

Solvent (e.g., ethanol, methanol, DMF)

-

Inert atmosphere (optional, but recommended)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, the active methylene nitrile, and the solvent.

-

Add the base to the mixture and stir at room temperature for 10-15 minutes.

-

Add the elemental sulfur to the reaction mixture.[4]

-

Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the substrates.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture to room temperature.[4]

-

If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.[4]

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. arkat-usa.org [arkat-usa.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. d-nb.info [d-nb.info]

- 15. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Technical Guide: Structure-Activity Relationship (SAR) of 2-Aminothiophene Analogs

Executive Summary

The 2-aminothiophene (2-AT) scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to a diverse array of biological targets including kinases, G-protein coupled receptors (GPCRs), and microbial enzymes.[1][2] Despite its synthetic accessibility via the Gewald reaction, the scaffold presents unique challenges regarding metabolic stability and potential pan-assay interference (PAINS). This guide provides a rigorous analysis of the physicochemical and structural determinants governing the bioactivity of 2-AT analogs, offering actionable strategies for lead optimization while mitigating liability risks.

Chemical Architecture & Synthetic Accessibility

The Scaffold

The 2-aminothiophene core is an electron-rich, five-membered aromatic heterocycle containing sulfur.[3] Its pharmacological versatility arises from its ability to present hydrogen bond donors (C2-amine) and acceptors (C3-carbonyl/cyano) in a rigid, planar orientation, often mimicking the adenine ring of ATP or the indole core of tryptophan.

The Gewald Reaction: Mechanism & Protocol

The primary route to polysubstituted 2-aminothiophenes is the Gewald reaction , a multi-component condensation of a ketone/aldehyde, an activated nitrile (e.g., ethyl cyanoacetate, malononitrile), and elemental sulfur in the presence of a base.

Mechanistic Insight: The reaction proceeds via a Knoevenagel condensation followed by thionation. Recent computational studies suggest that the polysulfide intermediates play a critical role, where protonation changes their electrophilic behavior, facilitating the final cyclization.

Visualizing the Gewald Mechanism

Figure 1: Step-wise mechanism of the Gewald synthesis, highlighting the critical sulfur uptake and cyclization phases.

Standard Experimental Protocol: Gewald Synthesis

Validation Level: High (Standard Organic Synthesis)

-

Reagents: Cyclohexanone (10 mmol), Ethyl cyanoacetate (10 mmol), Elemental Sulfur (10 mmol), Morpholine (15 mmol), Ethanol (20 mL).

-

Procedure:

-

Mix ketone and activated nitrile in ethanol.

-

Add sulfur and morpholine dropwise (exothermic reaction).

-

Reflux at 60–70°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Cool to room temperature; pour into crushed ice.

-

Purification: Filter the precipitate. Recrystallize from ethanol to yield the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative.

-

-

Checkpoint: The product should appear as yellow/orange crystals. 1H NMR must show the characteristic broad singlet for NH2 (approx. 6.0–7.5 ppm) and absence of the ketone carbonyl signal.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 2-ATs is governed by substituents at positions C2, C3, C4, and C5.

SAR Summary Map

Figure 2: Functional dissection of the 2-aminothiophene scaffold showing the pharmacophoric role of each position.

Position-Specific Analysis

Position C2: The Amine Handle

-

Primary Role: Acts as a critical hydrogen bond donor. In kinase inhibitors, this amine often interacts with the hinge region of the ATP binding site.

-

Liability: The free primary amine on the electron-rich thiophene ring makes the molecule susceptible to oxidation, potentially forming reactive iminoquinone species (PAINS alert).

-

Optimization Strategy: Conversion to Schiff bases or amides often retains activity while improving metabolic stability. For antileishmanial activity, linking an indole moiety here (e.g., via a methylene bridge) significantly enhances potency.

Position C3: The Electron Withdrawing Group (EWG)

-

Synthetic Necessity: A strong EWG (CN, COOEt, COAr) is required for the Gewald cyclization.

-

Biological Role: Acts as a hydrogen bond acceptor.

-

GLP-1R Modulators: A 3-arylketone (C3-CO-Ar) is superior to esters, showing a 2-fold increase in insulin secretion efficacy.[4]

-

Kinase Inhibitors: A carboxylic acid or ester at C3 is often required to orient the molecule within the active site.

-

Positions C4 & C5: The Hydrophobic Domain

-

Role: These positions dictate the shape and lipophilicity (LogP) of the molecule.

-

Cyclization: Fusing a cyclohexane ring across C4-C5 (creating a tetrahydrobenzo[b]thiophene) is a classic strategy.

-

Antifungal Activity: The cycloalkyl ring is essential.[5] Aromatization or removal of this ring abolishes activity against Candida and Cryptococcus spp.

-

-

Aryl Substitution: For atypical PKC (aPKC) inhibitors, a phenyl group at C4 is critical. Electron-donating groups (EDGs) on this phenyl ring (e.g., 4-OMe) significantly improve IC50 values (low nanomolar range).

Therapeutic Case Studies & Data

Case Study: Atypical PKC (aPKC) Inhibitors

Target: PKCζ and PKCι (involved in vascular permeability and inflammation).[6] Scaffold: 2-amino-3-carboxy-4-phenylthiophene.[6][7]

Key SAR Findings:

-

C4-Phenyl Ring: Essential for activity.

-

Electronic Effect: Electron-donating substituents on the C4-phenyl ring enhance potency.

-

C3-Carboxylate: The free acid (-COOH) or ethyl ester (-COOEt) is tolerated, but the acid often improves solubility.

Quantitative Data Summary:

| Compound ID | C3 Substituent | C4 Substituent | C5 Substituent | Target | Activity (IC50/EC50) |

| Lead A | -COOEt | Phenyl | -CH3 | aPKC | ~150 nM |

| Optimized B | -COOH | 4-Methoxy-phenyl | -CH3 | aPKC | 12 nM |

| Inactive C | -COOEt | Methyl | -CH3 | aPKC | > 10 µM |

Insight: The jump in potency from Lead A to Optimized B illustrates the critical role of the electron-donating methoxy group, likely optimizing pi-stacking or filling a specific hydrophobic pocket in the kinase domain.

Case Study: Antifungal Agents

Target:Candida albicans, Cryptococcus neoformans. Scaffold: 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[8]

Key SAR Findings:

-

Ring Fusion: The cyclohexyl ring (tetrahydrobenzo) is superior to cyclopentyl or acyclic alkyl chains.

-

Formulation: Due to high lipophilicity (ClogP > 3.5), these compounds often suffer from poor aqueous solubility. Encapsulation in chitosan nanoparticles has been shown to reduce MIC values by 2-4 fold compared to the free drug.

Liability & Toxicology (PAINS & ADME)

PAINS Assessment

2-aminothiophenes are frequently flagged in in silico filters as Pan-Assay Interference Compounds (PAINS) .

-

Mechanism: The electron-rich thiophene can undergo redox cycling.

-

Mitigation:

-

Experimental Validation: Always test for time-dependent inhibition and sensitivity to redox scavengers (e.g., adding DTT to the assay buffer). If activity persists with DTT, the mechanism is likely genuine.

-

Structural Modification: Acylation of the C2-amine reduces the electron density of the ring, lowering redox potential.

-

Metabolic Stability

The thiophene sulfur is a site for S-oxidation by cytochrome P450s, leading to reactive sulfoxides/sulfones.

-

Design Tip: Blocking the C5 position with a metabolic handle (e.g., a methyl group or halogen) can prevent ring opening and metabolic clearance.

References

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes. ChemRxiv, 2024. [Link][9]

-

Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 2024.[4] [Link]

-

Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 2013. [Link]

-

Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity. Materials (Basel), 2022. [Link][8]

-

2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Future Medicinal Chemistry, 2017.[3] [Link]

Sources

- 1. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity | MDPI [mdpi.com]

- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

The 2-Aminothiophene Scaffold: From Synthetic Instability to Privileged Pharmacophore

Executive Summary

The 2-aminothiophene moiety represents a classic case of "chemical rehabilitation." Historically dismissed as unstable dye intermediates prone to rapid oxidative degradation, this scaffold was transformed by the advent of the Gewald reaction in the 1960s. Today, it serves as a "privileged structure" in medicinal chemistry—a molecular master key capable of engaging diverse biological targets, from Adenosine A1 allosteric sites (PD 81,723) to atypical antipsychotic pathways (Olanzapine precursors). This guide dissects the synthetic evolution, mechanistic causality, and handling protocols required to master this highly reactive heterocycle.[1][2]

Part 1: The Pre-Gewald Era & The Instability Conundrum

Before 1961, the synthesis of 2-aminothiophenes was a chemical minefield. The electron-rich nature of the thiophene ring, combined with the strong donating effect of the C2-amine, renders the system highly susceptible to oxidation.

The Oxidative Dimerization Trap

In the absence of electron-withdrawing groups (EWGs) at the C3 position, 2-aminothiophenes rapidly undergo oxidative dimerization or diazonium coupling.

-

Mechanism of Failure: The free amine acts as a nucleophile, attacking oxidized species of itself, leading to the formation of azo-dyes or amorphous "tars" rather than clean, isolable heterocycles.

-

The Stabilization Rule: To isolate a stable 2-aminothiophene, the C3 position must be occupied by an EWG (e.g., -CN, -COOR, -COR). This pulls electron density away from the ring, raising the oxidation potential and preventing spontaneous decomposition.

Part 2: The Gewald Reaction (The Turning Point)

Karl Gewald’s discovery (1966) provided the first reliable, convergent route to stable 2-aminothiophenes. It is a multi-component condensation that constructs the thiophene ring around the sulfur atom, rather than functionalizing an existing ring.

Mechanistic Causality

The reaction typically involves a ketone/aldehyde, an activated nitrile (carrying the C3-EWG), and elemental sulfur (

Why Morpholine? Morpholine is not just a base; it is a strategic reagent.

-

Basicity (

): It is strong enough to deprotonate the activated nitrile for the Knoevenagel condensation but weak enough to minimize side reactions. -

Polysulfide Solubilization: Morpholine reacts with elemental sulfur to form morpholinium polysulfides, which are more soluble and nucleophilic than solid

, accelerating the sulfur uptake step.

Visualization: The Gewald Mechanism

The following diagram illustrates the widely accepted mechanism: Knoevenagel condensation followed by sulfur uptake and cyclization.

Caption: The Gewald sequence: Knoevenagel condensation precedes sulfur uptake, driven by the thermodynamic stability of the final aromatic ring.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]

The 2-aminothiophene scaffold is a bioisostere of aniline and anthranilic acid, but with distinct electronic properties that allow for unique binding modes.

Case Study: PD 81,723 (Adenosine A1 Allosteric Enhancer)

PD 81,723 illustrates the power of this scaffold in modulating G-protein coupled receptors (GPCRs).[3]

-

Structure: A 2-amino-3-benzoylthiophene derivative.[4][5][6][7]

-

Mechanism: Unlike orthosteric agonists (which bind the active site), PD 81,723 binds to an allosteric site on the Adenosine A1 receptor. It stabilizes the receptor-G protein complex, effectively "locking" the receptor in a high-affinity state for adenosine.

-

Therapeutic Value: This enhances the body's endogenous adenosine (tissue protection during ischemia) without the systemic side effects of administering adenosine agonists.

Comparative Activity Profile

The versatility of the scaffold allows for diverse biological applications based on C3 and C4/C5 substitution.

| Compound Class | C3 Substituent | C4/C5 Substitution | Primary Target/Activity |

| PD 81,723 | Benzoyl (-COPh) | Dimethyl | Adenosine A1 (Allosteric Enhancer) |

| Tinoridine | Ester (-COOR) | Fused Piperidine | NSAID (Anti-inflammatory) |

| Olanzapine Precursors | Carbonitrile (-CN) | Methyl/H | Dopamine/Serotonin (Antipsychotic synthesis) |

| Antileishmanials | Cyano/Amide | Indole/Aryl | Leishmania amazonensis (Inhibition) |

Part 4: Synthetic Protocol (The Standard Gewald)

This protocol describes the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . This is a robust "training" reaction that yields a highly crystalline product.

Reagents & Stoichiometry

-

Cyclohexanone: 10 mmol (1.0 eq)

-

Ethyl Cyanoacetate: 10 mmol (1.0 eq)

-

Sulfur (S8): 10 mmol (1.0 eq of S atoms)

-

Morpholine: 10-15 mmol (1.0 - 1.5 eq)

-

Ethanol: 10 mL (Solvent)

Step-by-Step Methodology

-

Pre-mixing: In a 50 mL round-bottom flask, combine cyclohexanone, ethyl cyanoacetate, and ethanol. Stir at room temperature.

-

Catalyst Addition: Add morpholine dropwise. Note: The reaction is exothermic. A Knoevenagel condensation is occurring immediately.[8]

-

Sulfur Addition: Add the elemental sulfur in one portion.

-

Heating: Heat the mixture to 60–70°C for 2–3 hours.

-

Visual Check: The sulfur powder will dissolve, and the solution will darken (often turning deep red/brown) before precipitating the solid product.

-

-

Workup: Cool the reaction mixture to

in an ice bath. The product should crystallize out. -

Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol/water if necessary.

-

Validation:

-

Appearance: Off-white to pale yellow crystals.

-

Melting Point: ~115°C.

-

1H-NMR (DMSO-d6): Look for the characteristic broad singlet of the

group at

-

Part 5: Divergent Synthesis & Workflow

Once the 2-aminothiophene core is synthesized, it serves as a branching point for complex scaffolds.

Caption: The 2-aminothiophene core acts as a divergent hub. The C2-amine and C3-EWG allow for rapid cyclization into fused bicyclic systems like thienopyrimidines.

References

-

Gewald, K., et al. (1966).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

-

Sabnis, R. W., et al. (1999).[9] 2-Aminothiophenes: Synthesis, Reactions, and Applications. Journal of Heterocyclic Chemistry.

-

Bruns, R. F., et al. (1990). Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes. Molecular Pharmacology.

-

Kollias-Baker, C., et al. (1994). Allosteric enhancer PD 81,723 acts by novel mechanism to potentiate cardiac actions of adenosine. Circulation Research.

-

Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. portlandpress.com [portlandpress.com]

- 4. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]

- 5. The allosteric enhancer, PD 81,723, stabilizes human A1 adenosine receptor coupling to G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allosteric enhancer PD 81,723 acts by novel mechanism to potentiate cardiac actions of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. ijpscr.info [ijpscr.info]

Review of the biological significance of the thiophene scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Five-Membered Ring

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unassuming structure belies a remarkable versatility that has propelled it into the upper echelons of pharmaceutical development. In fact, the thiophene moiety is a key component in numerous FDA-approved drugs, ranking fourth in the approval of small drug molecules over the last decade.[2] This guide will provide an in-depth exploration of the biological significance of the thiophene scaffold, delving into its physicochemical properties, diverse pharmacological activities, and the structure-activity relationships that govern its therapeutic potential.

First discovered as a contaminant in benzene, thiophene's structural resemblance to the phenyl ring allows it to act as a bioisostere, a key principle in drug design where a functional group is replaced by another with similar physical or chemical properties.[1][3] This bioisosteric relationship often leads to improved potency, selectivity, or pharmacokinetic profiles. The sulfur atom in the thiophene ring is not merely a passive structural element; its lone pairs of electrons can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Furthermore, the aromaticity and lipophilicity of the thiophene ring can improve membrane permeability, a crucial factor for drug efficacy.[1]

The Thiophene Scaffold in Approved Pharmaceuticals: A Diverse Therapeutic Landscape

The versatility of the thiophene nucleus is evident in the wide array of therapeutic areas where thiophene-containing drugs have made a significant impact.[4][5] From managing chronic diseases to fighting life-threatening infections, this scaffold has proven its mettle. Below is a table summarizing some of the key FDA-approved drugs that feature a thiophene core.

| Drug Name | Therapeutic Class | Mechanism of Action (if specified) |

| Cardiovascular Agents | ||

| Clopidogrel | Antiplatelet | Irreversibly inhibits the P2Y12 ADP receptor on platelets.[4] |

| Prasugrel | Antiplatelet | Irreversibly inhibits the P2Y12 ADP receptor on platelets.[1] |

| Ticlopidine | Antiplatelet | Irreversibly inhibits the P2Y12 ADP receptor on platelets.[1] |

| Rivaroxaban | Anticoagulant | Direct Factor Xa inhibitor.[4] |

| Eprosartan | Antihypertensive | Angiotensin II receptor blocker.[1] |

| Anti-inflammatory Agents | ||

| Tiaprofenic acid | NSAID | Cyclooxygenase (COX) inhibitor.[1][6] |

| Tenoxicam | NSAID | Cyclooxygenase (COX) inhibitor.[1] |

| Suprofen | NSAID | Cyclooxygenase (COX) inhibitor.[1] |

| Tinoridine | NSAID | Cyclooxygenase (COX) inhibitor with antioxidant properties.[1][6] |

| Zileuton | Anti-inflammatory | 5-Lipoxygenase (LOX) inhibitor.[6] |

| Central Nervous System Agents | ||

| Olanzapine | Antipsychotic | Atypical antipsychotic with antagonist activity at dopamine and serotonin receptors.[6] |

| Tiagabine | Anticonvulsant | Selective GABA reuptake inhibitor.[7] |

| Antimicrobial Agents | ||

| Cefoxitin | Antibiotic | Second-generation cephalosporin, inhibits bacterial cell wall synthesis.[8] |

| Tioconazole | Antifungal | Inhibits fungal lanosterol 14α-demethylase.[6] |

| Other Therapeutic Areas | ||

| Raltitrexed | Anticancer | Thymidylate synthase inhibitor.[8] |

| Dorzolamide | Anti-glaucoma | Carbonic anhydrase inhibitor.[6] |

| Tiotropium | COPD/Asthma | Muscarinic receptor antagonist.[4] |

| Duloxetine | Antidepressant | Serotonin-norepinephrine reuptake inhibitor.[4] |

Diverse Pharmacological Activities of the Thiophene Scaffold

The thiophene ring is a key pharmacophore in compounds exhibiting a wide range of biological activities. This section will explore some of the most significant therapeutic areas where thiophene derivatives have shown promise.

Anticancer Activity

Thiophene-containing compounds have demonstrated significant potential as anticancer agents through various mechanisms of action.[8][9] These include the inhibition of crucial enzymes like topoisomerase and tyrosine kinases, disruption of microtubule dynamics, and the induction of apoptosis.[9] For instance, the approved drug Raltitrexed functions as a thymidylate synthase inhibitor, disrupting DNA synthesis in cancer cells.[8] More recent research has focused on developing thiophene derivatives that target specific signaling pathways involved in cancer progression. One such pathway involves Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT, both of which are critical for tumor growth and survival.[10]

Anti-inflammatory Activity

Thiophene derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[6] Some thiophene-based drugs, like Zileuton, target the 5-lipoxygenase (LOX) pathway, thereby inhibiting the synthesis of leukotrienes, another class of inflammatory mediators.[6] Beyond enzyme inhibition, certain thiophene derivatives can modulate the expression of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), which play a central role in the inflammatory cascade.[11][12]

Antimicrobial Activity

The thiophene scaffold is a constituent of several potent antimicrobial agents, demonstrating both antibacterial and antifungal properties.[8] For example, the cephalosporin antibiotic Cefoxitin contains a thiophene ring and functions by inhibiting the synthesis of the bacterial cell wall.[8] The versatility of the thiophene nucleus allows for the development of derivatives active against drug-resistant bacteria, including Gram-negative strains.[13] In the realm of antifungal agents, thiophene-containing azoles like Tioconazole are effective against a range of fungal pathogens.[6]

Antiviral Activity

Recent research has highlighted the potential of thiophene derivatives as antiviral agents.[14] Studies have shown that certain thiophene-based compounds can inhibit the entry of viruses such as the Ebola virus into host cells.[15] The attachment of sugar moieties to a substituted thiophene system has been found to enhance antiviral activity against a variety of viruses, including coxsackievirus B4 (CBV4) and herpes simplex virus 1 (HSV-1).[14]

Structure-Activity Relationships (SAR)

The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.[7] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents. For instance, in the context of nematicidal activity, an increase in the number of acetylene and chlorine substituents on the thiophene backbone has been shown to enhance the biological effect.[16] The interchangeability of the thiophene ring with other aromatic systems like benzene, furan, and pyridine has been extensively explored to modulate biological activity.[17] The flexibility in substitution patterns allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for drug development.

Experimental Protocols

Synthesis of a Thiophene Derivative: The Gewald Reaction

The Gewald reaction is a versatile and widely used method for the synthesis of substituted 2-aminothiophenes.[18]

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, combine equimolar amounts of an α-cyano ester (e.g., ethyl cyanoacetate), a ketone or aldehyde with an α-methylene group (e.g., acetylacetone), and elemental sulfur.[18]

-

Solvent and Base Addition: Dissolve the reactants in a suitable solvent such as ethanol or methanol. Add a catalytic amount of a base, typically a secondary amine like diethylamine or morpholine, in a dropwise manner.[18]

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 50°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[18]

-

Work-up and Purification: Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by filtration. The crude product can then be purified by recrystallization from an appropriate solvent to yield the desired 2-aminothiophene derivative.[18]

Biological Evaluation: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[19]

Step-by-Step Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

-

Serial Dilution of Test Compound: The synthesized thiophene derivative is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the thiophene derivative that completely inhibits the visible growth of the microorganism.

Conclusion: The Enduring Legacy and Future Potential of the Thiophene Scaffold

The thiophene scaffold has firmly established itself as a cornerstone of medicinal chemistry and drug discovery. Its unique physicochemical properties and synthetic tractability have enabled the development of a diverse range of therapeutic agents that have significantly impacted human health. The continued exploration of novel thiophene derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds immense promise for addressing unmet medical needs. As researchers continue to unlock the full potential of this remarkable heterocyclic system, the thiophene scaffold is poised to remain at the forefront of pharmaceutical innovation for years to come.

References

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Thiophene Scaffold as Prospective Antimicrobial Agent: A Review.

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

- Biological Activities of Thiophenes. Encyclopedia MDPI.

- Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions. ACS Omega.

- Chemical structures of thiophene-based compounds with anti-inflammatory properties in classic models of inflammation.

- PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIV

- Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews.

- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.

- Synthesis and Pharmacological Study of Thiophene Deriv

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Synthesis of thiophene and Their Pharmacological Activity.

- Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.

- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.

- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega.

- Structure-Activity Relationships of Thiophene Deriv

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

- Synthesis and biological evaluation of novel benzothiophene deriv

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.

- Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. NIH.

- Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis.

- Synthesis, reactions and biological evaluation of some novel thienothiophene deriv

- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI.

- A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. mdpi.com [mdpi.com]

- 6. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 7. journalwjarr.com [journalwjarr.com]

- 8. researchgate.net [researchgate.net]

- 9. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. tandfonline.com [tandfonline.com]

- 18. impactfactor.org [impactfactor.org]

- 19. tandfonline.com [tandfonline.com]

Molecular modeling of Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Technical Whitepaper: Molecular Modeling & Synthesis of Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Executive Summary

This technical guide provides a comprehensive workflow for the in silico design, molecular modeling, and chemical synthesis of Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate .[1] As a derivative of the 2-aminothiophene pharmacophore, this scaffold is a "privileged structure" in medicinal chemistry, exhibiting potent activity as an antimicrobial, antifungal, and allosteric modulator of adenosine receptors.[1] This guide moves beyond generic descriptions, offering a self-validating protocol for docking against Glucosamine-6-phosphate synthase (GlmS) and a robust Gewald reaction synthesis pathway.[1]

Molecular Profile & Physicochemical Properties

Before initiating wet-lab synthesis or high-throughput screening, the physicochemical landscape of the ligand must be mapped to ensure drug-likeness (Lipinski’s Rule of 5 compliance).[1]

Compound Identity:

-

IUPAC Name: Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate[1]

-

Key Substituents: 2-Amino group (H-bond donor), 4-(4-isopropylphenyl) (Hydrophobic bulk), 3-Methyl ester (H-bond acceptor).[1]

Predicted Properties (In Silico):

| Property | Value (Est.) | Relevance |

| Molecular Weight | ~275.37 g/mol | Optimal for oral bioavailability (<500 Da).[1] |

| LogP (Octanol/Water) | 3.8 - 4.2 | High lipophilicity due to isopropylphenyl moiety; good membrane permeability.[1] |

| TPSA | ~65 Ų | Excellent intestinal absorption (<140 Ų). |

| H-Bond Donors | 2 (NH₂) | Critical for active site anchoring.[1] |

| H-Bond Acceptors | 3 (O, N, S) | Facilitates interaction with Ser/Thr residues.[1] |

Computational Framework: Molecular Docking & DFT

The primary biological target for 2-aminothiophene-3-carboxylates is Glucosamine-6-phosphate synthase (GlmS) , a crucial enzyme in the biosynthesis of the fungal cell wall.[1] Inhibition of GlmS is a validated mechanism for antifungal therapeutics.[1]

Target Selection & Preparation

-

PDB ID: 1XJA (Source: Escherichia coli / Homology models for Candida albicans).

-

Protocol:

-

Desolvation: Remove all crystallographic water molecules and co-factors (e.g., Fructose-6-phosphate) using PyMOL.[1]

-

Protonation: Add polar hydrogens and compute Gasteiger charges. The active site typically involves residues Ser303, Thr302, and Gln348 .[1]

-

Grid Generation: Center the grid box on the native ligand binding site (approx.[1] coordinates: X=22.5, Y=15.2, Z=8.[1]4) with dimensions

Å.[1]

-

Density Functional Theory (DFT) Analysis

To predict the chemical reactivity and stability of the ligand before docking, DFT calculations are performed.[1]

-

Method: B3LYP functional with 6-311++G(d,p) basis set.[1][4]

-

Key Descriptors:

-

HOMO (Highest Occupied Molecular Orbital): Localized on the 2-amino thiophene ring, indicating this region acts as the nucleophile.[1]

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the ester and phenyl ring, susceptible to nucleophilic attack.[1]

-

MEP (Molecular Electrostatic Potential): The carbonyl oxygen (negative potential) and amino protons (positive potential) are the primary pharmacophoric points for electrostatic interactions.

-

Computational Workflow Diagram

The following diagram illustrates the integrated workflow from ligand construction to binding energy calculation.

Figure 1: Integrated in silico workflow for evaluating thiophene derivatives against GlmS.

Chemical Synthesis: The Gewald Reaction

The most authoritative and efficient method to synthesize Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate is the Gewald Reaction .[1] This multi-component condensation is preferred for its atom economy and "one-pot" capability.[1]

Retrosynthetic Analysis

The thiophene ring is constructed via the condensation of:

-

Ketone: 4'-Isopropylacetophenone (Provides the C4 and C5 carbons).[1]

-

Activated Nitrile: Methyl cyanoacetate (Provides the C2 and C3 carbons).[1]

-

Sulfur Source: Elemental Sulfur (

).

Experimental Protocol (Self-Validating)

-

Reagents:

-

Step-by-Step Methodology:

-

Activation: In a round-bottom flask, mix 4'-Isopropylacetophenone and methyl cyanoacetate in ethanol.

-

Catalysis: Add morpholine dropwise.[1] Stir at room temperature for 15 minutes to initiate the Knoevenagel condensation , forming the

-unsaturated nitrile intermediate.[1] -

Cyclization: Add elemental sulfur to the reaction mixture.

-

Reflux: Heat the mixture to reflux (

C) for 3–5 hours. The reaction progress must be monitored via TLC (Solvent system: Hexane:Ethyl Acetate 4:1).[1] -

Work-up: Cool the mixture to room temperature. Pour onto crushed ice. The product will precipitate as a solid.[1]

-

Purification: Filter the solid and recrystallize from hot ethanol to yield pure crystals (typically yellow/orange needles).

-

Mechanistic Pathway

The mechanism involves a Knoevenagel condensation followed by thionation and cyclization.[1]

Figure 2: The Gewald Reaction mechanism: Knoevenagel condensation followed by sulfur uptake and cyclization.[1][6]

Validation & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures:

-

IR Spectroscopy: Look for doublet peaks at

( -

1H NMR (DMSO-d6):

References

-

Gewald, K., et al. (1966).[1][7] Heterocycles from CH-acidic nitriles.[1] VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur.[1][8] Chemische Berichte.[1]

-

Mamatha, D. M., et al. (2023).[1][5] Synthesis of Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate derivatives: Molecular Docking and Biological Studies. ResearchGate.[1][5][9]

-

Sabnis, R. W., et al. (1999).[1] 2-Aminothiophenes and their derivatives. Journal of Heterocyclic Chemistry.[1]

-

Mishra, R., et al. (2023).[1][8] Exploring quantum computational, molecular docking, and molecular dynamics simulation of ethyl-2-amino-4-methyl thiophene-3-carboxylate. Journal of Biomolecular Structure and Dynamics.[1]

-

PDB 1XJA. Crystal structure of Glucosamine-6-phosphate synthase.[1][5] RCSB Protein Data Bank.[1][5]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Exploring quantum computational, molecular docking, and molecular dynamics simulation with MMGBSA studies of ethyl-2-amino-4-methyl thiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Purity Isolation and Stabilization of 2-Aminothiophene-3-Carboxylate Esters

Executive Summary

2-Aminothiophene-3-carboxylate esters are critical pharmacophores in medicinal chemistry, serving as precursors for thienopyrimidines (kinase inhibitors), antimicrobial agents, and allosteric modulators. Synthesized primarily via the Gewald reaction , these compounds often suffer from a specific impurity profile: colloidal elemental sulfur, dark polymerized tars (polysulfides), and unreacted nitriles.

This guide provides a tiered purification strategy. Unlike standard alkyl amines, the 2-aminothiophene moiety is a weak base due to resonance delocalization with the ester and the thiophene ring. Consequently, standard acid-base extraction protocols often fail or lead to product degradation. This note prioritizes crystallization and specific solvent-washing techniques over extractive workups.

Chemical Profile & Impurity Landscape

Before selecting a protocol, the crude material must be assessed. The Gewald reaction (Ketone + Activated Nitrile + Sulfur + Base) generates a unique "Red/Black" crude profile.

| Component | Nature | Solubility Characteristics | Removal Strategy |

| Target Product | Crystalline Solid (Yellow/Orange) | Soluble in hot EtOH, EtOAc, DCM. Insoluble in water. | Recrystallization |

| Elemental Sulfur ( | Yellow Solid | Highly soluble in CS | Hot filtration or Solvent Wash |

| Polysulfide Tars | Dark/Black Amorphous | Soluble in DMF/DMSO. Variable in organics.[1][2] | Adsorption (Charcoal) |

| Unreacted Nitrile | Liquid/Solid | Soluble in EtOH/EtOAc. | Stays in Mother Liquor |

The Basicity Trap

Critical Insight: Do not treat 2-aminothiophenes as standard amines. The

-

Risk: Attempting to dissolve the product in 1N HCl for extraction often results in incomplete protonation or hydrolysis of the ester group (especially if left for

mins). -

Solution: Rely on solubility differentials rather than pH manipulation.

Decision Matrix: Selecting the Protocol

Use the following workflow to determine the appropriate purification path based on crude purity and physical state.

Figure 1: Decision matrix for processing crude Gewald reaction products.

Detailed Protocols

Protocol A: Trituration (The "Crash & Wash")

Best for: High-yielding reactions where the product precipitates upon cooling.

Theory: Impurities (nitriles, catalyst residues) often remain soluble in the cold reaction solvent (usually Ethanol or Methanol), while the thiophene crystallizes.

-

Quench: If the reaction was performed in refluxing ethanol, cool the mixture to room temperature, then to

(ice bath) for 2 hours. -

Filtration: Filter the solid under vacuum.

-

The Displacement Wash:

-

Wash the cake with cold ethanol (

). -

Crucial Step: Wash with a non-polar solvent like Hexane or Pentane . This helps remove non-polar surface impurities and aids in drying.

-

-

Drying: Vacuum dry at

.

Protocol B: Recrystallization (The Gold Standard)

Best for: Removing elemental sulfur and improving color.

Solvent Selection:

-

Ethanol (95% or Absolute): Most common. Good recovery.

-

Methanol: Better for more polar derivatives.

-

Acetonitrile: Excellent for removing sulfur (sulfur has low solubility in cold MeCN).

Step-by-Step:

-

Dissolution: Place crude solid in a flask. Add minimum solvent (e.g., Ethanol) and heat to reflux.

-

Hot Filtration (Sulfur Removal):

-

If the solution is cloudy or contains yellow specks at reflux, this is likely elemental sulfur (which is sparingly soluble in EtOH).

-

Action: Filter the hot solution quickly through a pre-heated funnel (or Celite pad) to remove undissolved sulfur/char.

-